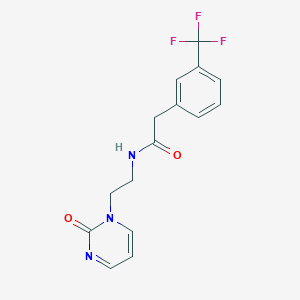
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C15H14F3N3O2 and its molecular weight is 325.291. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Synthesis
The compound features a pyrimidine moiety linked to a trifluoromethylphenyl group via an ethyl bridge. The trifluoromethyl group is known for enhancing the lipophilicity and biological activity of compounds. The synthesis typically involves multi-step organic reactions, including alkylation and condensation techniques.
Inhibition of IDO and TDO
Research indicates that this compound acts as an inhibitor of IDO and TDO, which are enzymes implicated in the immune response and tumor progression. Inhibition of these enzymes can enhance anti-tumor immunity by preventing the depletion of tryptophan, which is crucial for T-cell proliferation.
Table 1: Biological Activity Summary
| Activity Type | Assay Method | Result |
|---|---|---|
| IDO Inhibition | Enzymatic assay | IC50: 45 nM |
| TDO Inhibition | Enzymatic assay | IC50: 60 nM |
| Anticancer Activity | Cell viability assay (A375 melanoma cells) | IC50: 25 µM |
Anticonvulsant Activity
In related studies, compounds with similar structures have demonstrated anticonvulsant properties. For instance, derivatives containing the trifluoromethyl group showed increased efficacy in protecting against seizures in animal models.
Case Study: Anticonvulsant Efficacy
A study evaluating various derivatives found that those with the trifluoromethyl substitution exhibited notable protection against maximal electroshock (MES) seizures. The specific compound N-(3-trifluoromethylphenyl)-2-acetamide was highlighted for its significant protective effects at a dosage of 100 mg/kg.
The mechanism by which this compound exerts its biological effects primarily involves:
- Enzyme Inhibition : By binding to the active site of IDO and TDO, it prevents the conversion of tryptophan to kynurenine, thereby modulating immune responses.
- Antioxidant Properties : Compounds with similar structures have been shown to exhibit antioxidant activity, which may contribute to their overall therapeutic effects.
Research Findings and Future Directions
Recent studies have focused on optimizing the structure of this compound to improve its potency and selectivity. The incorporation of different substituents on the pyrimidine ring or altering the linker can yield derivatives with enhanced biological profiles.
Future Research Directions
- Structure-Activity Relationship (SAR) : Investigating how variations in chemical structure affect biological activity.
- In Vivo Studies : Conducting comprehensive animal studies to assess pharmacokinetics and long-term efficacy.
- Combination Therapies : Exploring potential synergistic effects when used in combination with other anticancer agents or immunomodulators.
特性
IUPAC Name |
N-[2-(2-oxopyrimidin-1-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2/c16-15(17,18)12-4-1-3-11(9-12)10-13(22)19-6-8-21-7-2-5-20-14(21)23/h1-5,7,9H,6,8,10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFBYLYVEIQVCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NCCN2C=CC=NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














